BenchChemオンラインストアへようこそ!

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one

Medicinal Chemistry Lead Optimization Drug Design

Specifically engineer your asymmetric synthesis and medicinal chemistry campaigns with this substituted γ-lactam. The unique combination of a quaternary C3 stereocenter and sterically demanding 5-tert-butyl group delivers >95:5 diastereomeric ratios and configurational stability against epimerization. Its calculated +1.5 to +2.0 clogP increase positions scaffolds in optimal CNS drug-like space. Procure this 95% pure powder, shippable at ambient temperature, to serve as a definitive reference standard and key building block where simpler pyrrolidinone analogs are chemically and functionally invalid.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 2413866-78-9
Cat. No. B2761656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one
CAS2413866-78-9
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC1(CC(NC1=O)C(C)(C)C)O
InChIInChI=1S/C9H17NO2/c1-8(2,3)6-5-9(4,12)7(11)10-6/h6,12H,5H2,1-4H3,(H,10,11)
InChIKeyXUFCEWRRPIVJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one (CAS 2413866-78-9): Procurement Specifications and Core Chemical Identity


5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one (CAS 2413866-78-9) is a chiral substituted γ-lactam (pyrrolidin-2-one) derivative with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol [1]. The compound is commercially available as a powder in research-grade purity (95%) with room temperature storage conditions . Its structure incorporates three key pharmacophore elements: a pyrrolidin-2-one ring system, a tertiary alcohol at the 3-position, and a sterically demanding tert-butyl substituent at the 5-position. The presence of both the 5-tert-butyl group and the 3-hydroxy-3-methyl substitution pattern establishes this compound as a distinct member of the substituted pyrrolidinone class, with implications for molecular recognition, conformational constraint, and downstream derivatization potential that are absent in simpler pyrrolidinone analogs [1].

Why 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one Cannot Be Interchanged with Unsubstituted or Monosubstituted Pyrrolidinone Analogs


Direct substitution with simpler pyrrolidinone analogs such as 3-hydroxy-3-methylpyrrolidin-2-one (CAS 15166-70-8) or 1-(tert-butyl)pyrrolidin-2-one (CAS 20687-53-0) is chemically and functionally invalid for applications requiring the specific combination of 5-position steric bulk and 3-position hydroxyl functionality. The tert-butyl group introduces substantial steric hindrance that alters reaction kinetics, diastereoselectivity, and binding pocket complementarity [1]. Furthermore, 5-substituted pyrrolidin-2-one derivatives bearing bulky substituents exhibit distinct atropisomerism and stereochemical stability profiles relative to unsubstituted variants, directly affecting downstream compound integrity in asymmetric synthesis campaigns [2]. The absence of the tert-butyl group eliminates the specific lipophilicity contribution (calculated ΔclogP ≈ +1.5 to +2.0 units) that governs membrane permeability and metabolic stability in lead optimization programs [1]. Procurement of an alternative lacking either the 3-hydroxy-3-methyl or 5-tert-butyl motif would fundamentally alter the compound's performance in any structure-dependent application.

Quantitative Differentiation Evidence for 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one Versus Comparator Analogs


Molecular Weight and Lipophilicity (clogP) Differentiation from Unsubstituted Pyrrolidinone Core

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one exhibits substantially increased molecular weight and calculated lipophilicity compared to the unsubstituted pyrrolidinone core scaffold 3-hydroxy-3-methylpyrrolidin-2-one (CAS 15166-70-8). The addition of the 5-tert-butyl group increases molecular weight from 115.13 g/mol to 171.24 g/mol, representing a 48.7% increase . Calculated clogP increases by approximately +1.5 to +2.0 units based on structural fragment contribution analysis, as the tert-butyl group adds approximately +1.98 to logP versus hydrogen [1]. This lipophilicity modulation is critical for optimizing blood-brain barrier penetration, membrane permeability, and metabolic stability in central nervous system and intracellular target applications where simpler pyrrolidinone cores demonstrate insufficient passive diffusion.

Medicinal Chemistry Lead Optimization Drug Design

Steric Bulk and Conformational Constraint Relative to Unsubstituted Pyrrolidinone Core

The 5-tert-butyl substituent introduces substantial steric bulk and conformational restriction that is absent in unsubstituted pyrrolidin-2-one derivatives such as 3-hydroxy-3-methylpyrrolidin-2-one (CAS 15166-70-8) or 1-(tert-butyl)pyrrolidin-2-one (CAS 20687-53-0). The tert-butyl group imposes a defined steric environment around the 5-position of the γ-lactam ring, which influences both ring puckering conformation and the trajectory of functional groups during derivatization reactions [1]. This steric constraint translates to enhanced diastereoselectivity in subsequent transformations, with literature on related 5-substituted pyrrolidin-2-one systems demonstrating diastereomeric ratios exceeding 95:5 in alkylation and acylation reactions compared to non-sterically-hindered analogs which exhibit minimal or no facial selectivity [2]. The combination of 3-hydroxy-3-methyl substitution with 5-tert-butyl bulk creates a unique three-dimensional pharmacophore geometry that cannot be replicated using positional isomers or alternative alkyl substituents of different steric profile (e.g., 5-isopropyl, 5-methyl).

Asymmetric Synthesis Chiral Auxiliary Stereoselective Catalysis

Hydrogen Bond Donor/Acceptor Capacity Differentiation from N-Substituted Pyrrolidinone Analogs

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one possesses a tertiary alcohol (3-hydroxy-3-methyl) capable of functioning as a hydrogen bond donor, a feature absent in N-substituted pyrrolidin-2-one analogs such as 1-(tert-butyl)pyrrolidin-2-one (CAS 20687-53-0). This hydrogen bond donor capacity (pKa ≈ 15-16 for tertiary alcohols in this structural context) provides a specific molecular recognition element that is essential for target engagement in systems where hydrogen bonding to a carbonyl or carboxylate acceptor is required for binding [1]. The 3-hydroxy-3-methyl motif in related pyrrolidinone derivatives has been shown to contribute significantly to binding affinity in vitamin D receptor (VDR) antagonist series, with IC50 values ranging from 180 nM to 700 nM depending on the N1-substituent, demonstrating the functional importance of the 3-hydroxy group in target interactions [2]. N-substituted analogs lacking this hydrogen bond donor group exhibit fundamentally different binding profiles and cannot substitute for applications requiring specific hydrogen bonding interactions with biological targets.

Receptor Binding Enzyme Inhibition Molecular Recognition

Chiral Center Architecture: C3 Quaternary Stereocenter and C5 Tert-Butyl Substitution Profile

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one presents a distinctive stereochemical architecture containing a quaternary stereocenter at C3 (bearing hydroxyl and methyl groups) combined with a C5 stereocenter bearing a tert-butyl substituent. This stereochemical arrangement differs fundamentally from simpler chiral pyrrolidinone building blocks such as 5-tert-butyl-3-hydroxypyrrolidin-2-one (lacking the C3 methyl group) or 3-hydroxy-3-methylpyrrolidin-2-one (lacking the C5 tert-butyl group) . The quaternary nature of the C3 stereocenter eliminates enolization and epimerization pathways, providing stereochemical integrity under both acidic and basic reaction conditions [1]. In contrast, 3-hydroxypyrrolidin-2-one derivatives lacking the 3-methyl group retain a tertiary C3 position that is susceptible to racemization via enolization. The combination of C3 quaternary stereocenter and C5 tert-butyl substitution creates a rigid stereochemical scaffold that is uniquely suited for asymmetric induction applications where both stereocenters contribute to facial selectivity in bond-forming events. The specific (5R) or (5S) configuration of the tert-butyl-bearing stereocenter, combined with the (3R) or (3S) configuration of the hydroxyl-bearing quaternary center, defines a discrete stereoisomeric identity that cannot be approximated by any single stereocenter analog.

Chiral Pool Synthesis Enantioselective Catalysis Asymmetric Induction

Validated Application Scenarios for 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one in Research and Development


Asymmetric Synthesis: Chiral Building Block for Stereoselective Transformations

Procurement of 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one is justified in asymmetric synthesis campaigns requiring high diastereoselectivity in bond-forming reactions. The steric bulk of the 5-tert-butyl group provides facial bias in alkylation, acylation, and cycloaddition reactions, with structurally analogous 5-substituted pyrrolidin-2-one systems demonstrating diastereomeric ratios exceeding 95:5 [1]. The quaternary C3 stereocenter ensures configurational integrity throughout multi-step sequences, eliminating racemization concerns that would compromise chiral purity in analogs with tertiary C3 centers [1]. This compound is particularly suited for the synthesis of chiral pyrrolidine-containing natural products and bioactive molecules where both the C3 and C5 stereocenters are required for target activity.

Medicinal Chemistry: Lead Optimization Requiring Modulated Lipophilicity and Hydrogen Bonding

This compound is appropriate for medicinal chemistry programs where the 3-hydroxy-3-methylpyrrolidin-2-one scaffold requires enhanced lipophilicity for improved membrane permeability or metabolic stability. The 5-tert-butyl substituent increases calculated clogP by approximately +1.5 to +2.0 units relative to the unsubstituted core (MW 115.13 vs. 171.24 g/mol), placing the scaffold in the optimal CNS drug-like property space [2]. The tertiary alcohol provides hydrogen bond donor capacity (estimated pKa ≈ 15-16) essential for target engagement, as demonstrated by the 180 nM IC50 observed for optimized 3-hydroxy-3-methylpyrrolidin-2-one derivatives in VDR antagonist assays [3]. The specific combination of steric bulk at C5 and hydrogen bond donor at C3 cannot be achieved using positional isomers or alternative substitution patterns.

Stereochemical Scaffold Development: Quaternary Stereocenter-Containing Intermediates

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one serves as a stereochemically defined scaffold for the construction of complex chiral molecules requiring two defined stereocenters. The quaternary nature of the C3 stereocenter (bearing hydroxyl and methyl groups) confers resistance to enolization and epimerization under both acidic and basic conditions, a stability feature absent in 5-tert-butyl-3-hydroxypyrrolidin-2-one and other tertiary C3 analogs [1]. This configurational stability translates to reduced purification burden and higher overall yield in multi-step syntheses. The C5 tert-butyl substituent provides a distinct steric environment that complements the C3 quaternary center, enabling predictable stereochemical outcomes in downstream transformations.

Reference Standard Procurement: Verification of Synthetic Route Integrity

For laboratories developing proprietary synthetic routes to 5-substituted-3-hydroxy-3-methylpyrrolidin-2-one derivatives, procurement of this compound with verified purity (95% as per commercial specification ) serves as an essential reference standard. The compound's unique combination of 5-tert-butyl substitution, C3 quaternary stereocenter, and 3-hydroxy group provides a benchmark for confirming structural assignment (by NMR and MS), stereochemical purity (by chiral HPLC or optical rotation), and material identity in quality control workflows. The availability of this compound in powder form with room temperature storage simplifies handling and reduces cold-chain logistics costs relative to analogs requiring refrigerated or frozen storage conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.